molecular formula C19H7Cl4NO4S B12469148 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate

Katalognummer: B12469148
Molekulargewicht: 487.1 g/mol
InChI-Schlüssel: VUAHNSKHCZGMGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tetrachlorinated isoindoline moiety linked to a phenyl thiophene carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of isoindoline derivatives followed by esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification step may involve catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes such as proliferation or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate stands out due to its unique combination of a tetrachlorinated isoindoline moiety and a thiophene carboxylate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C19H7Cl4NO4S

Molekulargewicht

487.1 g/mol

IUPAC-Name

[3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H7Cl4NO4S/c20-13-11-12(14(21)16(23)15(13)22)18(26)24(17(11)25)8-3-1-4-9(7-8)28-19(27)10-5-2-6-29-10/h1-7H

InChI-Schlüssel

VUAHNSKHCZGMGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.